molecular formula C8H9NO3S B13422846 2,3-dihydro-1H-indole-2-sulfonic acid CAS No. 376646-59-2

2,3-dihydro-1H-indole-2-sulfonic acid

Cat. No.: B13422846
CAS No.: 376646-59-2
M. Wt: 199.23 g/mol
InChI Key: YKHUYGXDWCLYDA-UHFFFAOYSA-N
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Description

2,3-Dihydroindole-2-sulfonic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroindole-2-sulfonic acid can be synthesized through the reduction of corresponding indoles containing acceptor groups in the indole ring. This reduction can be achieved using various boron hydrides . Another method involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods: While specific industrial production methods for 2,3-dihydroindole-2-sulfonic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned reduction techniques. The process typically requires stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroindole-2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various indole derivatives .

Mechanism of Action

The mechanism by which 2,3-dihydroindole-2-sulfonic acid exerts its effects involves interaction with various molecular targets and pathways. The indole ring system allows for binding to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The exact pathways depend on the specific derivative and its target application.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroindole-2-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmacology .

Properties

CAS No.

376646-59-2

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2,3-dihydro-1H-indole-2-sulfonic acid

InChI

InChI=1S/C8H9NO3S/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8/h1-4,8-9H,5H2,(H,10,11,12)

InChI Key

YKHUYGXDWCLYDA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)S(=O)(=O)O

Origin of Product

United States

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